4-Isopropoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Description

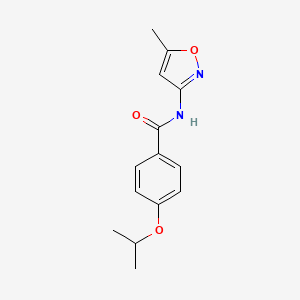

4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom

Properties

CAS No. |

681236-43-1 |

|---|---|

Molecular Formula |

C14H16N2O3 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C14H16N2O3/c1-9(2)18-12-6-4-11(5-7-12)14(17)15-13-8-10(3)19-16-13/h4-9H,1-3H3,(H,15,16,17) |

InChI Key |

VYFNAXPCIIKJKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction, typically using isopropyl alcohol and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and amide coupling steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Reduced forms of the benzamide group.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Biological Activities

4-Isopropoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has been studied for various biological activities:

- Antimicrobial Properties: The compound shows potential against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity: Preliminary studies indicate that it may inhibit tumor growth through specific mechanisms involving cell cycle regulation and apoptosis induction .

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being investigated for:

- Drug Development: Its unique structure allows it to interact with various biological targets, making it a promising lead compound for new drug candidates.

- Topical Formulations: The compound's properties are being explored in cosmetic formulations due to its potential skin benefits .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In vitro experiments demonstrated that the compound reduced the viability of cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases .

Case Study 3: Formulation Development

Research into topical formulations containing this compound showed improved moisturizing properties and skin compatibility, indicating its suitability for cosmetic applications .

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-(5-methylisoxazol-3-yl)benzamide: Lacks the isopropoxy group, which may affect its solubility and binding properties.

4-Isopropoxy-N-(3-isoxazolyl)benzamide: Similar structure but with different substitution patterns on the isoxazole ring.

4-Isopropoxy-N-(5-methylisoxazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide is unique due to the presence of both the isopropoxy group and the benzamide group, which can enhance its solubility and binding affinity. The specific substitution pattern on the isoxazole ring also contributes to its distinct chemical and biological properties.

Biological Activity

4-Isopropoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of benzamides and features an isoxazole ring, which is known for its diverse biological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This structure includes:

- An isoxazole ring, which contributes to its biological activity.

- A benzamide moiety that enhances its interaction with various biological targets.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The isoxazole ring is known to bind to various enzymes and receptors, potentially leading to inhibition or activation of these targets. This interaction can result in a range of biological effects, depending on the target involved.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that benzamides can inhibit bacterial growth and possess antifungal activity. The presence of the isoxazole ring may enhance these effects by interacting with microbial enzymes.

Anticancer Potential

Benzamides have also been investigated for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further research in cancer therapy. Preliminary studies suggest that this compound may inhibit cancer cell lines, although detailed studies are needed to confirm these findings.

Case Studies

- Antimicrobial Activity : A study demonstrated that a series of benzamide derivatives exhibited varying degrees of antimicrobial activity against common pathogens. The compound's structure was correlated with its efficacy, suggesting that modifications could enhance potency.

- Anticancer Activity : In vitro studies showed that certain benzamide derivatives could induce apoptosis in cancer cells. The mechanism involved caspase activation and modulation of cell cycle proteins.

Research Findings

A comprehensive analysis of related compounds reveals significant insights into the biological activities associated with the benzamide class:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.